molecular formula C14H17NO3 B8609042 Isopropyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Isopropyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No. B8609042
M. Wt: 247.29 g/mol
InChI Key: FMLGGXFJRAWONV-UHFFFAOYSA-N
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Patent
US07749992B2

Procedure details

To a cooled (0° C.) solution of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (1.5 g, 9.3 mmol) and pyridine (2.26 ml, 27.9 mmol) in dichloromethane (30 ml) was added 1M isopropylchloroformate (solution in toluene) dropwise over 10 minutes. After addition was completed, the mixture was removed from the cold bath and stirred for 18 hours at room temperature. The mixture was cooled to 0° C., then treated with aqueous 1N NaOH and stirred for 30 minutes. After layer separation, the aqueous layer was extracted with dichloromethane. The combined organic phases were washed with 1N HCl, saturated aqueous NaHCO3, brine, then dried (Na2SO4) and concentrated to an oil. Purification by silica gel chromatography (eluent, 3:1 n-hexanes:ethyl acetate) provided 5-Oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester (1.91 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.N1C=CC=CC=1.[CH:19]([O:22][C:23](Cl)=[O:24])([CH3:21])[CH3:20]>ClCCl>[CH:19]([O:22][C:23]([N:1]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2)=[O:24])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C2=C(C(CCC1)=O)C=CC=C2
Name
Quantity
2.26 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the mixture was removed from the cold bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with aqueous 1N NaOH
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After layer separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with 1N HCl, saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (eluent, 3:1 n-hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)OC(=O)N1C2=C(C(CCC1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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